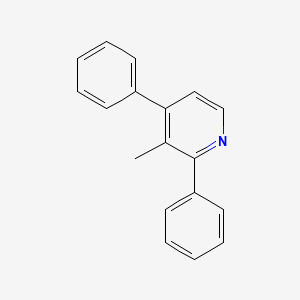
3-Methyl-2,4-diphenylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2,4-diphenylpyridine is an organic compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, with the molecular formula C18H15N, is characterized by a pyridine ring substituted with methyl and phenyl groups, which contribute to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
3-Methyl-2,4-diphenylpyridine can be synthesized through various methods. One common approach involves the [3+3]-type condensation reaction of O-acetyl ketoximes and α,β-unsaturated aldehydes, catalyzed by a copper(I) salt and a secondary ammonium salt or amine . This method provides a straightforward route to the desired pyridine derivative under mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.
化学反応の分析
Types of Reactions
3-Methyl-2,4-diphenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can yield dihydropyridine intermediates.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the pyridine ring .
科学的研究の応用
3-Methyl-2,4-diphenylpyridine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridine derivatives.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
作用機序
The mechanism of action of 3-Methyl-2,4-diphenylpyridine involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring’s nitrogen atom can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s biological activity. The phenyl groups contribute to hydrophobic interactions, enhancing binding affinity to target proteins .
類似化合物との比較
Similar Compounds
2,4-Diphenylpyridine: Lacks the methyl group, which can affect its reactivity and binding properties.
3-Methylpyridine: Contains only a methyl group on the pyridine ring, resulting in different chemical behavior.
2,4-Dimethylpyridine: Has two methyl groups, altering its steric and electronic properties compared to 3-Methyl-2,4-diphenylpyridine.
Uniqueness
This compound is unique due to the combination of its methyl and phenyl substituents, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C18H15N |
|---|---|
分子量 |
245.3 g/mol |
IUPAC名 |
3-methyl-2,4-diphenylpyridine |
InChI |
InChI=1S/C18H15N/c1-14-17(15-8-4-2-5-9-15)12-13-19-18(14)16-10-6-3-7-11-16/h2-13H,1H3 |
InChIキー |
LUJPBPCJOCDMAP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


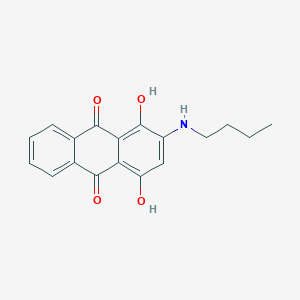
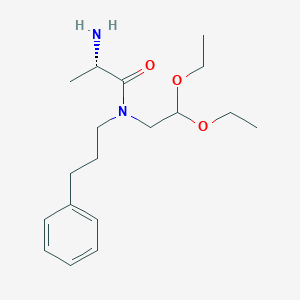
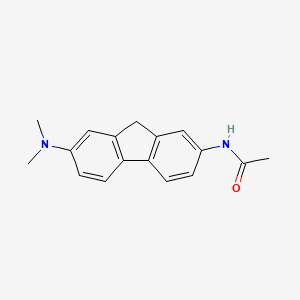
![tert-butyl (2R,6S)-12-methylsulfanyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate](/img/structure/B13134412.png)
![1,4,5-Trihydroxy-8-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13134413.png)
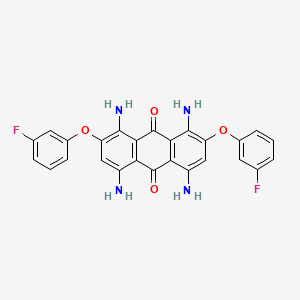
![2,3-Dihydropyrazolo[5,1-B]oxazol-7-amine hcl](/img/structure/B13134419.png)
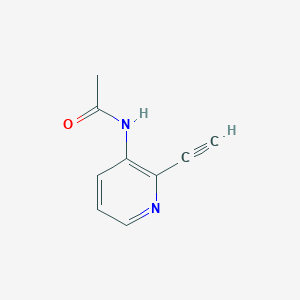
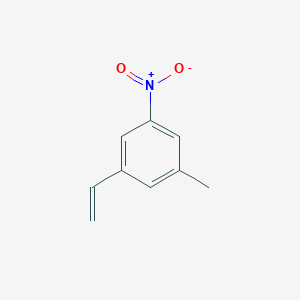

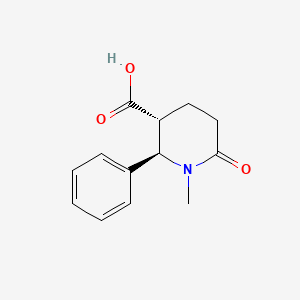
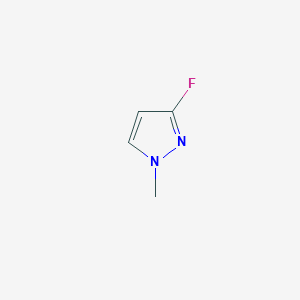
![tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate oxalate](/img/structure/B13134455.png)

